Home > Products > Screening Compounds P79995 > 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 924828-32-0

1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-3108871
CAS Number: 924828-32-0
Molecular Formula: C18H20ClN5
Molecular Weight: 341.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

  • Compound Description: S29 is a potent inhibitor of the cytoplasmic tyrosine kinase (c-SRC) . It exhibits anti-tumor activity against neuroblastoma cells, especially when conjugated with graphene oxide (GO) nanosheets for enhanced delivery .

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound serves as a key intermediate in the synthesis of diverse N-alkylated pyrazolo[3,4-d]pyrimidine derivatives . Many of these derivatives display inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II .

N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

  • Compound Description: This series encompasses a group of ten novel compounds with varying N(4) substituents . The study focuses on the influence of these substituents on the compounds' hydrogen-bonding patterns and crystal structures .

3-Bromopyrazolo[3,4-d]pyrimidine 2′-deoxy-2′-fluoro-beta-D-arabinonucleosides

  • Compound Description: This class of compounds represents modified DNA constituents with a rigid sugar conformation . They differ from the corresponding purine nucleosides in their conformational preferences .
Overview

1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that falls within the category of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases, which are critical in cancer and other diseases. The compound's structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a chlorobenzyl group and a cyclohexyl amine moiety.

Source

The synthesis and characterization of this compound have been documented in various scientific studies and patents, highlighting its potential applications in drug development. Notably, research has focused on its role as a kinase inhibitor, specifically targeting the RET protein kinase, which is implicated in several cancers.

Classification

1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be classified as:

  • Chemical Class: Pyrazolo[3,4-d]pyrimidines
  • Functional Groups: Amines, Aromatic compounds
  • Biological Activity: Potential kinase inhibitor
Synthesis Analysis

The synthesis of 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several key steps:

  1. Starting Materials: The synthesis typically begins with a 3-halo-1H-pyrazolo[3,4-d]pyrimidine derivative.
  2. Palladium-Catalyzed Cross-Coupling: A common method involves the palladium-catalyzed cross-coupling reaction with various boronic acids. This method allows for the introduction of the chlorobenzyl group.
  3. Technical Details:
    • Reaction conditions often include the use of solvents such as dimethylformamide and sodium carbonate as a base.
    • The reaction is typically conducted at elevated temperatures (around 100 °C) for several hours.
    • Purification of the final product is achieved through column chromatography.
Molecular Structure Analysis

The molecular structure of 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be described as follows:

  • Core Structure: The compound features a pyrazolo[3,4-d]pyrimidine framework characterized by two fused rings containing nitrogen atoms.
  • Substituents:
    • A chlorobenzyl group at the 1-position.
    • A cyclohexyl amine group at the N position.

Structural Data

Key structural data include bond lengths and angles that are consistent with expected values for similar compounds. For instance:

  • Bond lengths between carbon and nitrogen atoms typically range from 1.33 Å to 1.48 Å.
Chemical Reactions Analysis

1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions typical for amines and aromatic compounds:

  • Electrophilic Substitution: The aromatic nature allows for electrophilic substitution reactions on the chlorobenzyl ring.
  • Nucleophilic Reactions: The amine group can act as a nucleophile in reactions with electrophiles.

Technical Details

Reactions are often monitored using techniques such as thin-layer chromatography to ensure completion and purity before purification steps.

Mechanism of Action

The primary mechanism of action for 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of specific kinases:

  1. Kinase Inhibition: The compound binds to the active site of RET protein kinase, preventing substrate phosphorylation.
  2. Cellular Effects: This inhibition leads to disruption of signaling pathways that promote cell proliferation and survival in cancer cells.

Data on Mechanism

In vitro studies have demonstrated effective inhibition at nanomolar concentrations against RET phosphorylation in various cancer cell lines.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are crucial for its application in drug development:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
  • Stability: Stability under physiological conditions is essential for therapeutic applications.
Applications

The primary applications of 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

  • Cancer Therapy: As a potential therapeutic agent targeting RET kinase in various malignancies.
  • Research Tool: Used in studies investigating kinase signaling pathways and developing new cancer treatments.
Introduction to Pyrazolo[3,4-d]pyrimidine Derivatives in Medicinal Chemistry

Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine bases, enabling effective mimicry of adenosine triphosphate (ATP) in kinase binding pockets. This bicyclic heterocyclic system serves as a versatile pharmacophore for designing targeted cancer therapies, particularly kinase inhibitors that disrupt oncogenic signaling pathways. The scaffold’s synthetic versatility allows strategic modifications at N1, C3, C4, and C6 positions, facilitating optimization of pharmacokinetic and pharmacodynamic properties. Recent drug discovery efforts have leveraged this core to develop inhibitors against diverse targets, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and cyclin-dependent kinases (CDKs) [3] [9].

Role of Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines competitively inhibit kinase ATP-binding sites through three-dimensional complementarity with the adenine-binding region. Their planar structure enables π-π stacking interactions with conserved phenylalanine residues, while substituents at the 4-amino position extend into adjacent hydrophobic regions. For example, compound 12b (a pyrazolo[3,4-d]pyrimidine derivative) inhibits VEGFR-2 at nanomolar concentrations (IC₅₀ = 0.063 ± 0.003 μM) by forming hydrogen bonds with Cys919 in the hinge region and occupying the hydrophobic back pocket [4]. Similarly, derivatives like PP1 and PP2 inhibit Src family kinases through hinge region interactions, demonstrating the scaffold’s broad applicability [6].

  • Mechanistic Diversity: Beyond VEGFR-2 and EGFR inhibition, these compounds disrupt cancer cell proliferation via:
  • Apoptosis induction (8.8-fold increase in BAX/Bcl-2 ratio) [3]
  • Cell cycle arrest at S and G2/M phases [3] [4]
  • Anti-angiogenic effects (23% reduction in HUVEC migration) [4]

Table 1: Kinase Inhibition Profiles of Representative Pyrazolo[3,4-d]pyrimidines

CompoundKinase TargetIC₅₀ (μM)Cellular ActivityStructural Features
12b [4]VEGFR-20.063 ± 0.003MDA-MB-468 IC₅₀ = 3.343 ± 0.13 μM4-Amino linker, hydrophobic tail
PP2 [6]Src0.005N/A4-Amino, 5-(4-chlorophenyl), 7-(t-butyl)
Compound V [3]EGFR<0.001A549 IC₅₀ = 8.21 μMAniline spacer, halogenated aryl head

Structural Evolution of ATP-Competitive Inhibitors Targeting Oncogenic Kinases

The development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors follows a pharmacophore evolution informed by crystallographic studies:

  • First-Generation Inhibitors: Featured minimal substitutions (e.g., 4-aminopyrazolo[3,4-d]pyrimidine) with moderate EGFR affinity. Example: Erlotinib analogs targeting wild-type EGFR [3].
  • Second-Generation: Incorporated hydrophobic regions I/II occupiers. Neratinib-inspired derivatives addressed T790M resistance but exhibited dose-limiting toxicity [3].
  • Third-Generation: Hybrid scaffolds like olmutinib analogs combined pyrazolo[3,4-d]pyrimidine cores with irreversible cysteine-targeting warheads. These inhibited EGFRT790M (IC₅₀ = 0.236 μM for compound 12b) while sparing wild-type isoforms [3].

Critical pharmacophoric elements include:

  • Heteroaromatic system: Flat pyrazolo[3,4-d]pyrimidine occupying adenine pocket [3] [10]
  • Hydrophobic head: Substituted aryl/aliphatic groups (e.g., 4-chlorobenzyl) binding hydrophobic region I [3]
  • Linker moiety: Amino/hydrazine spacers forming H-bonds in linker region [3]
  • Hydrophobic tail: Cyclohexyl/phenyl groups occupying hydrophobic region II [3] [10]

Table 2: Binding Interactions of Optimized Pyrazolo[3,4-d]pyrimidines

RegionFunctional GroupInteraction TypeTarget Kinase Residues
Adenine pocketPyrazolo[3,4-d]pyrimidine coreπ-Stacking, van der WaalsEGFR: Phe723, Leu694; VEGFR-2: Cys919
Hydrophobic region I2-Chlorobenzyl/4-chlorobenzylHalogen bonding, hydrophobicEGFR: Thr790; VEGFR-2: Leu840
Linker region4-Amino groupHydrogen bond with backbone carbonylEGFR: Met793; VEGFR-2: Glu885
Hydrophobic region IIN-CyclohexylHydrophobic, CH-πEGFR: Leu792; VEGFR-2: Asp1046

Rationale for Substitution Patterns in 1-(2-Chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The strategic design of 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine incorporates substitutions validated through structure-activity relationship (SAR) studies:

  • N1-2-Chlorobenzyl Group:
  • ortho-Chloro substitution enhances hydrophobic contact with region I versus para-isomers [1] [7]
  • Benzyl group restricts rotational freedom, improving binding entropy [3]
  • Chlorine atom mediates halogen bonding with kinase hinge residues (e.g., EGFR Cys797) [3]

  • C4-N-Cyclohexylamine:

  • Cyclohexyl’s aliphatic conformation optimally fills hydrophobic region II, reducing off-target effects [3] [10]
  • 3D-volumetric studies show >90% complementarity with VEGFR-2’s allosteric pocket [4]
  • Enhanced metabolic stability versus aryl amines (e.g., aniline) due to reduced cytochrome P450 oxidation [6]

  • Synthetic Accessibility: Prepared via sequential:

  • Cyclocondensation of ethoxymethylene malononitrile with phenylhydrazine [3]
  • Urea fusion followed by chlorination (POCl₃/PCl₅) [3]
  • Displacement with cyclohexylamine under mild conditions (60°C, Et₃N catalyst) [3] [6]

Table 3: SAR Analysis of Pyrazolo[3,4-d]pyrimidine Substituents

PositionGroupEffect on PotencyEffect on Selectivity
N12-Chlorobenzyl↑ Hydrophobic contact (Region I)↑ Kinase specificity versus PKC isoforms
4-Chlorobenzyl [1]Moderate EGFR inhibition (IC₅₀ ~0.1 μM)Moderate selectivity
Phenyl [10]Weak activity (IC₅₀ >10 μM)Low selectivity
C4N-CyclohexylStrong Region II occupancy (IC₅₀ ↓ 5-fold vs phenyl)↑ 3-fold versus Src family kinases
N-Diethyl [5]Reduced cellular penetrationIncreased off-target effects
N-PiperidinylModerate VEGFR-2 inhibitionHepG2 cytotoxicity issues

The compound’s balanced inhibition profile stems from synergistic steric and electronic effects: the 2-chlorobenzyl group’s ortho-substitution prevents π-stacking distortions observed with para-substituted analogs, while the cyclohexylamine’s equatorial conformation maximizes hydrophobic contact. This configuration demonstrates 8.21 μM anti-proliferative activity against A549 cells, outperforming first-generation derivatives by >50% [3] [9].

Properties

CAS Number

924828-32-0

Product Name

1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C18H20ClN5

Molecular Weight

341.84

InChI

InChI=1S/C18H20ClN5/c19-16-9-5-4-6-13(16)11-24-18-15(10-22-24)17(20-12-21-18)23-14-7-2-1-3-8-14/h4-6,9-10,12,14H,1-3,7-8,11H2,(H,20,21,23)

InChI Key

LLXWVRIKPRTTDE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.